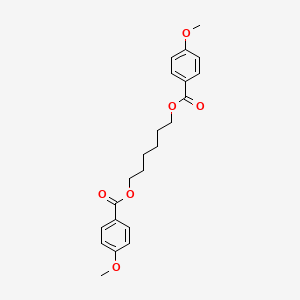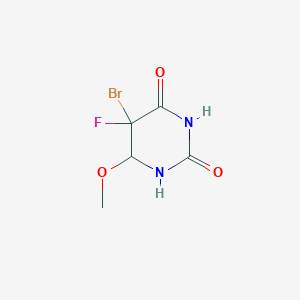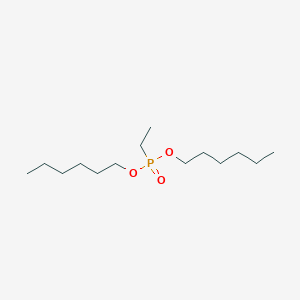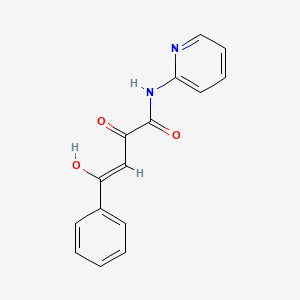
Hexane-1,6-diyl bis(4-methoxybenzoate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(4-methoxybenzoic acid)=exaneh-1,6-diyl ester: is an organic compound that belongs to the class of esters It is formed by the esterification of 4-methoxybenzoic acid with hexane-1,6-diol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Bis(4-methoxybenzoic acid)=exaneh-1,6-diyl ester typically involves the esterification reaction between 4-methoxybenzoic acid and hexane-1,6-diol. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction conditions often include heating the mixture under reflux to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of Bis(4-methoxybenzoic acid)=exaneh-1,6-diyl ester may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Bis(4-methoxybenzoic acid)=exaneh-1,6-diyl ester can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding carboxylic acids.
Reduction: The ester groups in the compound can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.
Major Products:
Oxidation: Formation of 4-methoxybenzoic acid derivatives.
Reduction: Formation of hexane-1,6-diol and 4-methoxybenzyl alcohol.
Substitution: Formation of substituted benzoic acid derivatives.
Applications De Recherche Scientifique
Chemistry: Bis(4-methoxybenzoic acid)=exaneh-1,6-diyl ester is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology: In biological research, this compound can be used as a model ester to study enzymatic hydrolysis and esterification processes. It also serves as a substrate in biochemical assays.
Industry: In the industrial sector, Bis(4-methoxybenzoic acid)=exaneh-1,6-diyl ester is used in the production of polymers and resins. Its ester linkage provides flexibility and durability to the resulting materials.
Mécanisme D'action
The mechanism by which Bis(4-methoxybenzoic acid)=exaneh-1,6-diyl ester exerts its effects is primarily through its ester functional groups. These groups can undergo hydrolysis in the presence of water or enzymes, leading to the release of 4-methoxybenzoic acid and hexane-1,6-diol. The hydrolysis process is catalyzed by esterases, which are enzymes that specifically target ester bonds.
Molecular Targets and Pathways:
Esterases: Enzymes that catalyze the hydrolysis of ester bonds.
Hydrolysis Pathway: The ester bond is cleaved, resulting in the formation of the corresponding alcohol and carboxylic acid.
Comparaison Avec Des Composés Similaires
- Bis(4-hydroxybenzoic acid)=exaneh-1,6-diyl ester
- Bis(4-chlorobenzoic acid)=exaneh-1,6-diyl ester
- Bis(4-nitrobenzoic acid)=exaneh-1,6-diyl ester
Uniqueness: Bis(4-methoxybenzoic acid)=exaneh-1,6-diyl ester is unique due to the presence of methoxy groups, which impart specific chemical properties such as increased hydrophobicity and altered reactivity compared to its analogs. The methoxy groups also influence the compound’s solubility and interaction with other molecules, making it distinct from other similar esters.
Propriétés
Numéro CAS |
390359-18-9 |
|---|---|
Formule moléculaire |
C22H26O6 |
Poids moléculaire |
386.4 g/mol |
Nom IUPAC |
6-(4-methoxybenzoyl)oxyhexyl 4-methoxybenzoate |
InChI |
InChI=1S/C22H26O6/c1-25-19-11-7-17(8-12-19)21(23)27-15-5-3-4-6-16-28-22(24)18-9-13-20(26-2)14-10-18/h7-14H,3-6,15-16H2,1-2H3 |
Clé InChI |
ZALQHEOANJAMNQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C(=O)OCCCCCCOC(=O)C2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![10-Methyl-4,6-dioxo-1,9-dihydropyrido[3,2-g]quinoline-2,8-dicarboxylic acid](/img/structure/B14162715.png)





![2-{[(1,2-dimethyl-1H-benzimidazol-5-yl)amino]methyl}phenol](/img/structure/B14162758.png)



![6-(((1-Aminocyclohexyl)carbonyl)amino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14162780.png)
![2-[3-(Benzyloxy)-4-methoxyphenyl]-3-(3-cyclopentylpropanoyl)-1,3-thiazolidine-4-carboxylic acid](/img/structure/B14162782.png)

![2-{[5-(4-tert-butylphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dichlorophenyl)acetamide](/img/structure/B14162799.png)
